molecular formula C30H23BrN6O2 B11978223 (2E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide

(2E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide

Cat. No.: B11978223
M. Wt: 579.4 g/mol
InChI Key: FXUPAIDMRIIWKV-OQKWZONESA-N
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Description

The compound (2E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide is a complex organic molecule that features a combination of pyrazole and propenamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide typically involves multi-step organic reactions. The starting materials often include 4-bromobenzaldehyde, phenylhydrazine, and cyanoacetamide. The synthesis may proceed through the following steps:

    Formation of 4-bromophenylhydrazone: Reacting 4-bromobenzaldehyde with phenylhydrazine under acidic conditions.

    Cyclization to form pyrazole: The hydrazone undergoes cyclization in the presence of a base to form the pyrazole ring.

    Addition of cyanoacetamide: The pyrazole intermediate reacts with cyanoacetamide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

Medicine

The compound could be explored for its therapeutic potential, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (2E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with cell receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(2E)-3-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide
  • **(2E)-3-[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide

Uniqueness

The uniqueness of (2E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide lies in its specific substitution pattern, which may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C30H23BrN6O2

Molecular Weight

579.4 g/mol

IUPAC Name

(E)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C30H23BrN6O2/c1-20-27(30(39)37(35(20)2)26-11-7-4-8-12-26)33-29(38)22(18-32)17-23-19-36(25-9-5-3-6-10-25)34-28(23)21-13-15-24(31)16-14-21/h3-17,19H,1-2H3,(H,33,38)/b22-17+

InChI Key

FXUPAIDMRIIWKV-OQKWZONESA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)Br)C5=CC=CC=C5)/C#N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)Br)C5=CC=CC=C5)C#N

Origin of Product

United States

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